molecular formula C25H16FN3O6 B14122939 N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14122939
M. Wt: 473.4 g/mol
InChI Key: OFRXNSQXHIPGES-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that features a combination of benzodioxole, fluorophenyl, and benzofuro[3,2-d]pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzodioxole and fluorophenyl derivatives, followed by their coupling under specific conditions. Common reagents might include acylating agents, catalysts, and solvents like dichloromethane or dimethylformamide. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Reduction: Reduction reactions might involve the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions could involve the replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. Conditions such as temperature, pressure, and reaction time are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
  • N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-methylphenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Uniqueness

The uniqueness of N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, may enhance its binding affinity to certain targets or improve its stability under physiological conditions.

Properties

Molecular Formula

C25H16FN3O6

Molecular Weight

473.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C25H16FN3O6/c26-14-5-8-16(9-6-14)29-24(31)23-22(17-3-1-2-4-18(17)35-23)28(25(29)32)12-21(30)27-15-7-10-19-20(11-15)34-13-33-19/h1-11H,12-13H2,(H,27,30)

InChI Key

OFRXNSQXHIPGES-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)F)OC6=CC=CC=C64

Origin of Product

United States

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